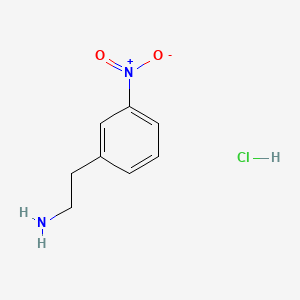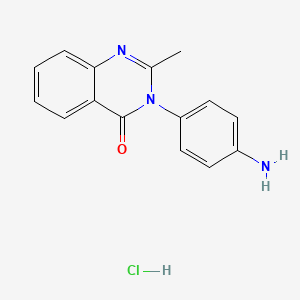
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine-based compound that has a unique structure with a cyclopropyl group attached to an imidazole ring. CPIP was first synthesized in 2008 by a group of researchers led by Dr. David J. Anderson at the California Institute of Technology.
Mécanisme D'action
CPIP acts as a selective inhibitor of PKC by binding to its catalytic domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKC, which are involved in various cellular processes. CPIP has been shown to be highly specific for PKC and does not affect other kinases or enzymes.
Biochemical and Physiological Effects
CPIP has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit the activation of PKC in neurons, leading to a decrease in synaptic plasticity and memory formation. CPIP has also been shown to inhibit the growth of cancer cells by targeting the PKC pathway. In addition, CPIP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPIP in lab experiments is its high specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other cellular processes. CPIP is also stable and can be easily synthesized in the lab. However, the use of CPIP in lab experiments is limited by its low solubility in water, which requires the use of organic solvents for its preparation.
Orientations Futures
The potential applications of CPIP in various fields of scientific research are vast, and there are several future directions that can be explored. One potential direction is the development of novel therapies for memory-related disorders, such as Alzheimer's disease, by targeting the PKC pathway using CPIP. Another direction is the use of CPIP in the study of cancer biology, where it can be used to target the PKC pathway and inhibit the growth of cancer cells. Additionally, the use of CPIP in the study of inflammation and immune response can lead to the development of novel anti-inflammatory therapies.
Méthodes De Synthèse
The synthesis of CPIP involves a multi-step process starting with the reaction of 2-cyclopropylimidazole with acryloyl chloride to form the corresponding acrylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield CPIP. The synthesis of CPIP is a challenging process due to the requirement of strict reaction conditions and the need for purification of the intermediate products.
Applications De Recherche Scientifique
CPIP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CPIP is in the field of neuroscience. It has been shown to act as a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including synaptic plasticity and memory formation. CPIP has been used to study the role of PKC in these processes and has shown promising results in the development of novel therapies for memory-related disorders.
Propriétés
IUPAC Name |
N-(1-cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-13(20)18-8-5-11(6-9-18)14(21)17-15-16-7-10-19(15)12-3-4-12/h2,7,10-12H,1,3-6,8-9H2,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTZOZZAHQOTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=NC=CN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)

![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)


![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)